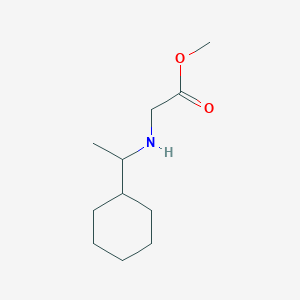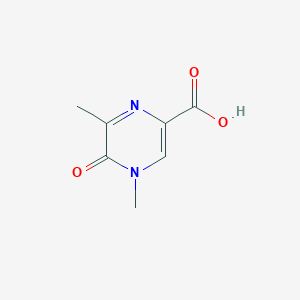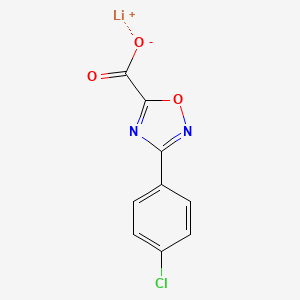
Methyl (1-cyclohexylethyl)glycinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (1-cyclohexylethyl)glycinate is an organic compound with the molecular formula C11H21NO2 It is a derivative of glycine, where the carboxyl group of glycine is esterified with methanol, and the amino group is substituted with a 1-cyclohexylethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1-cyclohexylethyl)glycinate typically involves the esterification of glycine with methanol in the presence of an acid catalyst. The reaction proceeds as follows:
- Glycine is reacted with methanol in the presence of a strong acid such as sulfuric acid or hydrochloric acid.
- The reaction mixture is heated under reflux to facilitate the esterification process.
- The product is then purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (1-cyclohexylethyl)glycinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl (1-cyclohexylethyl)glycinate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of amino acid derivatives and their biological activities.
Industry: Utilized in the production of surfactants and other specialty chemicals.
Mecanismo De Acción
The mechanism by which Methyl (1-cyclohexylethyl)glycinate exerts its effects involves interactions with various molecular targets. The ester group can undergo hydrolysis to release glycine, which can then participate in metabolic pathways. The cyclohexylethyl group may influence the compound’s lipophilicity and its ability to interact with lipid membranes.
Comparación Con Compuestos Similares
Similar Compounds
Methyl glycinate: A simpler ester of glycine without the cyclohexylethyl group.
Ethyl glycinate: Similar to Methyl glycinate but with an ethyl ester group.
Cyclohexylamine: Contains the cyclohexyl group but lacks the glycine moiety.
Uniqueness
Methyl (1-cyclohexylethyl)glycinate is unique due to the presence of both the glycine ester and the cyclohexylethyl group. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C11H21NO2 |
|---|---|
Peso molecular |
199.29 g/mol |
Nombre IUPAC |
methyl 2-(1-cyclohexylethylamino)acetate |
InChI |
InChI=1S/C11H21NO2/c1-9(12-8-11(13)14-2)10-6-4-3-5-7-10/h9-10,12H,3-8H2,1-2H3 |
Clave InChI |
JUXDSLHGQXLYCM-UHFFFAOYSA-N |
SMILES canónico |
CC(C1CCCCC1)NCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl N-[4-(acetylsulfanyl)-2-methylbutan-2-YL]carbamate](/img/structure/B13476099.png)


![1-[1-(1,2-Oxazol-3-yl)cyclobutyl]methanamine hydrochloride](/img/structure/B13476146.png)



![9-Methyl-9-azabicyclo[3.3.1]nonan-3-ol hydrochloride](/img/structure/B13476176.png)



![8-Fluoro-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole 2,2-dioxide](/img/structure/B13476188.png)


